
4-(Bromomethyl)-2-chlorobenzonitrile
Vue d'ensemble
Description
4-(Bromomethyl)-2-chlorobenzonitrile is a compound that is structurally related to various chloro- and bromo-substituted benzonitriles. These compounds are of interest due to their potential applications in organic synthesis, as well as their structural and physical properties which can be analyzed through various spectroscopic and crystallographic methods .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from substituted benzonitriles or their derivatives. For instance, the synthesis of 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, a metabolite of zomepirac, involves bromination steps similar to those that might be used in the synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile . Additionally, the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization-Sandmeyer reactions indicates the versatility of bromo- and chloro-substituted compounds in organic synthesis .
Molecular Structure Analysis
X-ray crystallography is a common technique used to analyze the molecular structure of chloro- and bromo-substituted benzonitriles. For example, the structure of 4-bromo-2,6-dichlorobenzonitrile was determined to be normal with interesting intermolecular interactions between the Lewis base, CN, and the Lewis acid, Br . Similarly, the crystal structure of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide shows the orientation of chlorophenyl rings to minimize electronic repulsion .
Chemical Reactions Analysis
Compounds like 4-(Bromomethyl)-2-chlorobenzonitrile can undergo various chemical reactions, including cross-coupling reactions. For instance, 4-Bromomethyl-2-chlorooxazole has been used in palladium-catalyzed cross-coupling reactions to synthesize 2,4-disubstituted oxazoles, demonstrating the reactivity of bromomethyl groups in such processes . Additionally, 1,3-Dipolar cycloaddition reactions involving 4-chlorobenzonitrile oxide have been studied to understand the reactivity and regiochemistry of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and bromo-substituted benzonitriles have been extensively studied. Thermodynamic studies of chlorobenzonitrile isomers have revealed insights into polymorphism, pseudosymmetry, and intermolecular interactions, such as the CN···Cl interaction . The study of o-chloro- and o-bromobenzonitrile has also highlighted the importance of X...N interactions and weak hydrogen bonds in the crystal packing of these compounds .
Applications De Recherche Scientifique
Synthesis of Ligands
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of new ligands, which can be used in further chemical reactions .
Preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Methods of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The outcome of this application is the creation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Synthesis of Eprosartan
- Scientific Field : Medicinal Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of eprosartan, a drug used to treat high blood pressure .
Preparation of Temoporfin
- Scientific Field : Medicinal Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Methods of Application : The compound is reacted with other organic compounds to form temoporfin .
- Results or Outcomes : The outcome of this application is the creation of temoporfin, a drug used in photodynamic therapy for cancer treatment .
Synthesis of Hypercrosslinked Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” can be used in the synthesis of hypercrosslinked polymers. These polymers have a well-developed framework with an adjusted porous topology .
- Methods of Application : The specific experimental procedures were not detailed in the source, but it typically involves reaction with other organic compounds under controlled conditions .
- Results or Outcomes : The outcome of this application is the creation of hypercrosslinked polymers, which have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
Synthesis of Bromopyrenes
- Scientific Field : Organic Chemistry
- Application Summary : “4-(Bromomethyl)-2-chlorobenzonitrile” can be used in the synthesis of bromopyrenes. Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies .
- Methods of Application : The compound is reacted with other organic compounds to form bromopyrenes .
- Results or Outcomes : The outcome of this application is the creation of bromopyrenes, which have diverse functionalisation strategies .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
Propriétés
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chlorobenzonitrile | |
CAS RN |
83311-25-5 | |
| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


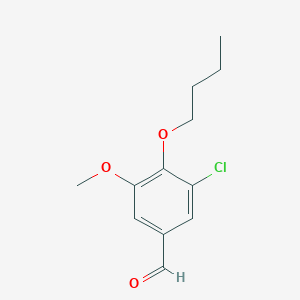

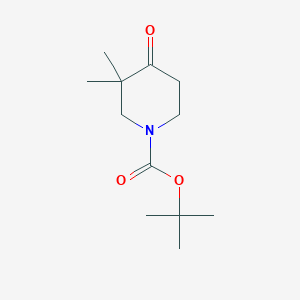
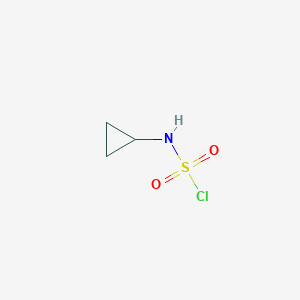
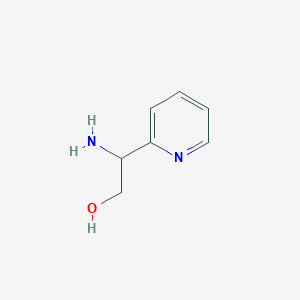



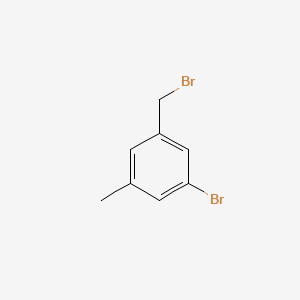
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)
